Tert-butyl 6-(difluoromethyl)indazole-1-carboxylate
Description
Tert-butyl 6-(difluoromethyl)indazole-1-carboxylate is a fluorinated indazole derivative characterized by a tert-butoxycarbonyl (Boc) protective group at the N1 position and a difluoromethyl substituent at the C6 position of the indazole core. This compound is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, lipophilicity, and bioavailability compared to non-fluorinated analogs . Its synthesis typically involves multi-step reactions, including halogenation, fluorination, and Boc protection, as exemplified in related compounds (e.g., tert-butyl 6-bromo-4-(difluoromethyl)-1H-indazole-1-carboxylate) .
Properties
Molecular Formula |
C13H14F2N2O2 |
|---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
tert-butyl 6-(difluoromethyl)indazole-1-carboxylate |
InChI |
InChI=1S/C13H14F2N2O2/c1-13(2,3)19-12(18)17-10-6-8(11(14)15)4-5-9(10)7-16-17/h4-7,11H,1-3H3 |
InChI Key |
PSMKMIQFXYHKDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C(F)F)C=N1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally starts from a suitably substituted indazole derivative, such as 6-bromo- or 6-iodo-indazole, which allows for subsequent introduction of the difluoromethyl group via palladium-catalyzed cross-coupling reactions. The tert-butyl ester is typically installed at the 1-carboxylate position either before or after the difluoromethylation step, depending on the synthetic route.
Stepwise Synthetic Route
Detailed Example Procedure
A representative synthesis reported involves:
- Starting from 5-bromo-1H-indazole, a copper-catalyzed halogen exchange with sodium iodide affords 5-iodo-1H-indazole.
- This intermediate is treated with di-tert-butyl dicarbonate (Boc2O), DMAP, and triethylamine in acetonitrile to yield tert-butyl 5-iodo-1H-indazole-1-carboxylate.
- The difluoromethyl group is introduced via a palladium-catalyzed cross-coupling reaction using a difluoromethyl zinc reagent under inert atmosphere.
- The crude product is purified by flash chromatography to afford this compound in 70-80% overall yield.
Catalysts and Reagents
- Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2 with suitable phosphine ligands are commonly employed to facilitate cross-coupling reactions.
- Difluoromethylating Agents: Organometallic reagents such as difluoromethyl zinc or boronate derivatives provide the difluoromethyl group under mild conditions.
- Bases and Additives: Triethylamine or potassium carbonate are typical bases; DMAP is used as a catalyst for Boc protection.
- Solvents: Dioxane, acetonitrile, and dichloromethane are frequently used solvents.
Summary Table of Key Preparation Methods
| Method Step | Reaction Type | Key Reagents | Yield Range | Comments |
|---|---|---|---|---|
| Halogenation | Electrophilic aromatic substitution | CuI, NaI, diamine ligand, dioxane, heat | 70-85% | Enables cross-coupling handle |
| Boc Protection | Carbamate formation | Boc2O, DMAP, Et3N, MeCN | 75-90% | Protects N1 position, improves solubility |
| Difluoromethylation | Pd-catalyzed cross-coupling | Pd(PPh3)4, difluoromethyl zinc reagent, base | 60-80% | Introduces bioactive difluoromethyl group |
| Purification | Flash chromatography | Hexane/EtOAc | - | Essential for product purity |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(difluoromethyl)indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .
Scientific Research Applications
Tert-butyl 6-(difluoromethyl)indazole-1-carboxylate is a synthetic organic compound with applications in medicinal chemistry, particularly in anticancer and anti-inflammatory contexts. The presence of the difluoromethyl group in its structure is believed to enhance its biological potency by improving its binding affinity to target enzymes or receptors.
Scientific Research Applications
Medicinal Chemistry this compound is a building block in medicinal chemistry. It has been studied for its potential as a therapeutic agent, especially in anticancer and anti-inflammatory applications. The compound's difluoromethyl substituent influences its biological activity and stability, potentially making it a valuable lead compound in drug development compared to similar indazoles.
Ongoing Studies Studies are currently underway to understand the interactions of this compound with biological targets. The compound's mechanism of action typically involves the inhibition of specific enzymes or receptors implicated in disease processes, and its unique structural features may enhance its selectivity and efficacy compared to other indazole derivatives.
Mechanism of Action
The mechanism of action of tert-butyl 6-(difluoromethyl)indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Fluorination Impact : The difluoromethyl group (-CF₂H) enhances lipophilicity and metabolic stability compared to hydroxyl (-OH) or bromo (-Br) substituents .
- Substituent Position : C6-substituted derivatives (e.g., -CF₂H, -Br) show distinct reactivity profiles. For instance, bromo-substituted analogs are intermediates for cross-coupling reactions, whereas difluoromethyl derivatives are terminal products for biological evaluation .
Biological Activity
Tert-butyl 6-(difluoromethyl)indazole-1-carboxylate is a synthetic compound belonging to the indazole family, notable for its difluoromethyl substituent. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C12H12F2N2O2
- Molecular Weight : 268.26 g/mol
- IUPAC Name : this compound
- SMILES Notation :
FC(c1ccc2c(c1)n(nc2)C(=O)OC(C)(C)C)F
The presence of the difluoromethyl group enhances the compound's solubility and biological activity, making it a candidate for further pharmacological studies.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit various cancer cell lines, with IC50 values indicating its potency:
| Cell Line | IC50 (nM) |
|---|---|
| HL60 | 8.3 |
| HCT116 | 1.3 |
| KG1 | 25.3 |
| SNU16 | 77.4 |
These results suggest that the compound may selectively inhibit key kinases involved in cancer progression, such as CDK2 and BRAF, contributing to its anticancer effects .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. It has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
The mechanism of action of this compound primarily involves the inhibition of specific enzymes and receptors implicated in disease processes. The difluoromethyl group is believed to enhance binding affinity to target proteins, thereby increasing the compound's efficacy compared to other indazole derivatives.
Research indicates that the compound interacts with key molecular targets such as:
- Enzymes : Inhibition of kinases like CDK2 and FGFR1.
- Receptors : Modulation of receptor activity related to inflammatory responses.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies demonstrating the biological activity of this compound:
- In vitro Studies : Various studies have confirmed the dose-dependent cytotoxic effects of this compound on cancer cell lines, indicating its potential as a lead compound in drug development .
- Structure-Activity Relationship (SAR) : SAR analyses have shown that modifications at specific positions on the indazole ring can significantly influence biological activity. The presence of the difluoromethyl group is particularly crucial for enhancing both selectivity and potency against target enzymes .
- Animal Models : Preliminary animal studies have indicated favorable pharmacokinetic profiles, suggesting good bioavailability and tolerability, which are essential for future clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
